molecular formula C5H9N3O B012863 1-(2-Methoxyethyl)-1,2,4-triazole CAS No. 106535-15-3

1-(2-Methoxyethyl)-1,2,4-triazole

Cat. No. B012863
M. Wt: 127.14 g/mol
InChI Key: VWKRETYHNRHOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It is commonly used in scientific research for its unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

1-(2-Methoxyethyl)-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function. It has also been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Methoxyethyl)-1,2,4-triazole in lab experiments is its unique properties. It has been shown to have a variety of biochemical and physiological effects, which can be useful in studying the function of certain enzymes and proteins. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 1-(2-Methoxyethyl)-1,2,4-triazole in scientific research. One direction is to further investigate its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, it could be used as a building block for the synthesis of new compounds with unique properties.
Conclusion:
In conclusion, 1-(2-Methoxyethyl)-1,2,4-triazole is a unique chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It has been shown to have a variety of applications, including as a ligand for metal complexes, a building block for the synthesis of other compounds, and a biochemical tool to study the function of certain enzymes and proteins. While its mechanism of action is not well understood, it has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. There are several future directions for the use of this compound in scientific research, including further investigation of its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

1-(2-Methoxyethyl)-1,2,4-triazole has been widely used in scientific research for its unique properties. It has been used as a ligand for metal complexes, as well as a building block for the synthesis of other compounds. It has also been used as a biochemical tool to study the function of certain enzymes and proteins.

properties

CAS RN

106535-15-3

Product Name

1-(2-Methoxyethyl)-1,2,4-triazole

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(2-methoxyethyl)-1,2,4-triazole

InChI

InChI=1S/C5H9N3O/c1-9-3-2-8-5-6-4-7-8/h4-5H,2-3H2,1H3

InChI Key

VWKRETYHNRHOMT-UHFFFAOYSA-N

SMILES

COCCN1C=NC=N1

Canonical SMILES

COCCN1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromoethyl methyl ether (6.7 ml, 0.072 mol) was added to a stirred, ice-cooled suspension of 1,2,4-triazole (5.0 g, 0.072 mol) and potassium carbonate (10 g, 0.072 mol) in acetone (50 ml). After a further 3 hours the cooling bath was removed and stirring continued for 18 hours at room temperature. The reaction mixture was filtered, the filtrate evaporated under reduced pressure and the residue purified by column chromatography on silica gel, using dichloromethane:methanol (95:5) as eluant, to provide the title compound (5.2 g) as a clear oil. δ (CDCl3): 3.32 (3H, s), 3.74 (2H, t), 4.34 (2H, t), 7.92 (1H, s), 8.14 (1H, s). LRMS: m/z 128 (M+1)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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